![molecular formula C8H15NO6 B12085689 D-Glucose, 3-acetamido-3-deoxy- CAS No. 606-01-9](/img/structure/B12085689.png)
D-Glucose, 3-acetamido-3-deoxy-
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Overview
Description
D-Glucose, 3-acetamido-3-deoxy- is a derivative of glucose, where the hydroxyl group at the third carbon is replaced by an acetamido groupIt is commonly found in the repeating units of lipopolysaccharide O-antigens, glycan moieties of bacterial cell surface layer glycoproteins, and many antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of D-Glucose, 3-acetamido-3-deoxy- involves a multi-step enzymatic process. The pathway includes the following steps :
Transferase Reaction: Glucose-1-phosphate is converted to dTDP-D-glucose by glucose-1-phosphate thymidylyltransferase.
Dehydratase Reaction: dTDP-D-glucose is dehydrated to form dTDP-4-oxo-6-deoxy-D-glucose by dTDP-D-glucose-4,6-dehydratase.
Isomerase Reaction: The intermediate dTDP-4-oxo-6-deoxy-D-glucose is isomerized to dTDP-3-oxo-6-deoxy-D-glucose.
Transaminase Reaction: The isomerized product undergoes transamination to form dTDP-3-amino-3,6-dideoxy-D-glucose.
Transacetylase Reaction: Finally, the amino group is acetylated to yield dTDP-3-acetamido-3,6-dideoxy-D-glucose.
Industrial Production Methods
Industrial production of D-Glucose, 3-acetamido-3-deoxy- typically involves microbial fermentation processes using genetically engineered bacteria that express the necessary enzymes for the biosynthesis pathway .
Chemical Reactions Analysis
Types of Reactions
D-Glucose, 3-acetamido-3-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amino group.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like acyl chlorides or anhydrides.
Major Products
Oxidation: Keto derivatives of D-Glucose, 3-acetamido-3-deoxy-.
Reduction: Amino derivatives.
Substitution: Various substituted amino sugars depending on the reagents used.
Scientific Research Applications
Biosynthesis Pathways
The biosynthesis of D-Glucose, 3-acetamido-3-deoxy-, primarily occurs through a series of enzymatic reactions starting from glucose-1-phosphate. Key enzymes involved include:
- Glucose-1-phosphate thymidylyltransferase (RmlA) : Initiates the pathway by attaching glucose-1-phosphate to a nucleotide.
- dTDP-glucose 4,6-dehydratase (RmlB) : Converts dTDP-glucose into dTDP-4-keto-6-deoxyglucose.
- Isomerases and transaminases : These enzymes further modify the sugar to produce dTDP-3-acetamido-3,6-dideoxy-D-glucose .
The pathway involves five crucial enzymes and has been studied in organisms like Thermoanaerobacterium thermosaccharolyticum and Escherichia coli, highlighting its importance in the synthesis of lipopolysaccharides (LPS) and glycoproteins .
Structural Studies
Structural investigations of enzymes involved in the biosynthesis of D-Glucose, 3-acetamido-3-deoxy-, have revealed detailed mechanisms of action. For instance:
- The enzyme QdtC , an N-acetyltransferase, catalyzes the final step in the biosynthetic pathway. Structural studies have shown that it operates through a unique mechanism where acetylation does not require a catalytic base from the protein itself .
These structural insights are critical for understanding how this sugar derivative is incorporated into bacterial structures and antibiotics.
Applications in Antibiotic Research
D-Glucose, 3-acetamido-3-deoxy-, plays a pivotal role in antibiotic biosynthesis. It is a precursor for various antibiotics that contain amino sugars. The presence of this compound in antibiotics such as erythromycin and tylosin underscores its significance in developing new therapeutic agents .
Recent studies have demonstrated that manipulating the biosynthetic pathways can lead to novel antibiotic derivatives. For example, replacing certain enzyme activities has resulted in the production of non-naturally occurring antibiotics with enhanced efficacy .
Case Studies
Several case studies illustrate the applications of D-Glucose, 3-acetamido-3-deoxy-:
- Biosynthesis Studies in Streptomyces fradiae : Research on the incorporation of this compound into tylosin showed how specific enzymatic pathways can be harnessed to produce effective antibiotics .
- LPS Serotyping : The identification of this sugar derivative's role in LPS serovars has implications for vaccine development against pathogenic bacteria like Pasteurella multocida .
Mechanism of Action
The mechanism of action of D-Glucose, 3-acetamido-3-deoxy- involves its incorporation into glycoproteins and other glycoconjugates. It interacts with specific enzymes and receptors, influencing various biochemical pathways. The compound’s acetamido group plays a crucial role in its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
D-Glucose, 3-amino-3-deoxy-: Similar structure but lacks the acetamido group.
D-Galactose, 3-acetamido-3-deoxy-: Similar structure but differs in the configuration of the hydroxyl groups.
D-Glucose, 2-acetamido-2-deoxy-: Acetamido group is at the second carbon instead of the third.
Uniqueness
D-Glucose, 3-acetamido-3-deoxy- is unique due to its specific acetamido substitution at the third carbon, which imparts distinct biochemical properties and reactivity compared to other amino sugars .
Biological Activity
D-Glucose, 3-acetamido-3-deoxy- (also known as 3-acetamido-3,6-dideoxy-D-glucose) is a significant compound in glycobiology and microbiology due to its structural and functional roles in various biological systems. This article explores the biological activities of this compound, particularly its biosynthesis, enzymatic pathways, and implications in health and disease.
Structure and Biosynthesis
D-Glucose, 3-acetamido-3-deoxy- is a derivative of glucose characterized by an acetamido group at the C-3 position and lacks a hydroxyl group at the C-6 position. This modification imparts unique properties that influence its biological activity. The biosynthesis of this compound has been elucidated in various organisms, particularly in bacteria.
Enzymatic Pathway
The biosynthesis of dTDP-3-acetamido-3,6-dideoxy-D-glucose involves a series of enzymatic reactions catalyzed by five key enzymes:
- Thymidylyltransferase (RmlA) - Initiates the pathway by converting glucose-1-phosphate to dTDP-glucose.
- Dehydratase (RmlB) - Removes the 6’-hydroxyl group and oxidizes the C-4’ hydroxyl group to yield dTDP-4-keto-6-deoxyglucose.
- Isomerase - Converts dTDP-4-keto-6-deoxyglucose to dTDP-3-oxo-6-deoxy-D-glucose.
- Transaminase - Introduces the amino group to form the acetamido derivative.
- Transacetylase - Finalizes the synthesis by adding the acetyl group .
Role in Bacterial Pathogenicity
D-Glucose, 3-acetamido-3-deoxy-, is integral to the structure of lipopolysaccharides (LPS) found in Gram-negative bacteria. These LPS molecules are crucial for bacterial virulence, acting as protective barriers and contributing to immune evasion. The presence of this sugar in O-antigens enhances bacterial resistance to host immune responses and antibiotics .
Antimicrobial Properties
Research indicates that derivatives of 3-amino-3,6-dideoxyhexoses exhibit antibacterial properties. For instance, compounds similar to D-glucose, 3-acetamido-3-deoxy-, have been shown to inhibit the growth of various bacterial strains, including those isolated from deep-sea environments . This suggests potential applications in developing new antibiotics.
Case Study: Enzymatic Characterization
A study focused on the enzyme QdtC, which catalyzes the final step in the biosynthesis pathway of Qui p3NAc (another name for D-glucose, 3-acetamido-3-deoxy-) revealed structural insights into its function. The crystal structures determined in this study provided evidence for substrate binding and catalytic mechanisms, enhancing our understanding of how this compound is synthesized biologically .
In Vivo Implications
In vivo studies involving 2-deoxy-D-glucose (a related compound) have demonstrated significant effects on metabolic pathways and immune responses. For example, administration of 2-DG has been shown to induce endoplasmic reticulum (ER) stress and alter immune cell function, indicating that similar pathways may be relevant for D-glucose, 3-acetamido-3-deoxy- . These findings highlight potential therapeutic implications for metabolic disorders and cancer treatment.
Comparative Data Table
The following table summarizes key characteristics and biological activities associated with D-glucose, 3-acetamido-3-deoxy-, compared to related compounds:
Compound | Structure Characteristics | Biological Activity | Applications |
---|---|---|---|
D-Glucose, 3-acetamido-3-deoxy- | Acetamido at C-3; deoxygenated at C-6 | Antibacterial; role in LPS structure | Antibiotic development |
2-Deoxy-D-glucose | Deoxygenated at C-2 | Induces ER stress; alters metabolism | Cancer therapy; metabolic research |
dTDP-d-Qui p3NAc | Nucleotide-linked sugar | Essential for bacterial virulence | Vaccine development; drug design |
Properties
CAS No. |
606-01-9 |
---|---|
Molecular Formula |
C8H15NO6 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
N-[(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-7(5(13)2-10)8(15)6(14)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1 |
InChI Key |
COOPVYPQMRXUHU-LXGUWJNJSA-N |
Isomeric SMILES |
CC(=O)N[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
CC(=O)NC(C(C=O)O)C(C(CO)O)O |
Origin of Product |
United States |
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